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Abstract

Rocastine, with the CAS number 91833-49-7, is a potent and selective second-generation
histamine H1 receptor antagonist.[1][2] Identified by the code AHR-11325, it has demonstrated
significant antihistaminic properties in preclinical studies, positioning it as a compound of
interest for the treatment of allergic conditions.[1][3] This document provides a comprehensive
technical overview of Rocastine, summarizing its chemical properties, mechanism of action,
preclinical pharmacology, and relevant experimental protocols. The information is intended to
serve as a foundational resource for researchers and professionals engaged in the fields of
pharmacology and drug development.

Chemical and Physical Properties

Rocastine is chemically known as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-
f]-1,4-oxazepine-5(4H)-thione.[1] It belongs to the class of oxazepines. The stereochemistry of
Rocastine is a critical determinant of its pharmacological activity, with the (R)-enantiomer
being significantly more potent than the (S)-isomer.
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Property Value Source
CAS Number 91833-49-7

Molecular Formula C13H19N30S

Molecular Weight 265.38 g/mol

Stereochemistry Racemic

Mechanism of Action

Rocastine functions as a selective antagonist of the histamine H1 receptor. By competitively
blocking the binding of histamine to the H1 receptor, Rocastine mitigates the downstream
signaling cascades that lead to the physiological manifestations of an allergic response. The
histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by
histamine, primarily couples to the Gg/11 family of G-proteins. This initiates a signaling
pathway that results in the activation of phospholipase C (PLC), leading to the production of
inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn,
trigger the release of intracellular calcium and the activation of protein kinase C (PKC),
respectively, culminating in various cellular responses such as smooth muscle contraction,
increased vascular permeability, and sensory nerve stimulation.

Signaling Pathway of Histamine H1 Receptor
Antagonism by Rocastine
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Caption: Rocastine blocks histamine binding to the H1 receptor, inhibiting the Gg/PLC
signaling cascade.

Preclinical Pharmacology

Preclinical evaluation of Rocastine has demonstrated its potent antihistaminic effects and a
favorable safety profile, particularly its non-sedating nature.

In Vivo Efficacy

Studies in guinea pigs have been instrumental in characterizing the in vivo activity of

Rocastine.
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Rocastine exhibits a rapid onset of action, being as effective with a 15-minute pretreatment
time as with a 1-hour pretreatment. In comparison, the potency of terfenadine is significantly
reduced with a shorter pretreatment time. Furthermore, Rocastine was found to be
approximately 36 times more potent than diphenhydramine in protecting against antigen-
induced collapse in guinea pigs.

Selectivity and Safety
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A key feature of Rocastine is its high selectivity for the H1 receptor, lacking anticholinergic,
antiadrenergic, or antiserotonergic properties in vitro. Importantly, Rocastine did not induce
changes in the electroencephalogram (EEG) of cats at doses significantly exceeding its
antihistaminic dose, indicating a lack of central nervous system sedative effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of H1 antihistamines like Rocastine.

Histamine H1 Receptor Binding Assay (Radioligand
Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of a
test compound for the histamine H1 receptor.

Materials:

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO
cells).

e Radioligand: [BH]Jmepyramine.

e Test Compound (e.g., Rocastine).

e Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

e Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 uM
mianserin).

o Glass fiber filters (GF/C).
o Scintillation fluid and counter.

Procedure:
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Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, combine the cell membranes, [3H]mepyramine (at a concentration near its
Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding
control.

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell
harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using
a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound
concentration and fit the data to a one-site competition model to determine the 1C50.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = 1C50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.
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Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of
histamine.

Animals:

o Male Hartley guinea pigs (300-400 g).

Materials:

o Histamine dihydrochloride solution.

o Test compound (Rocastine) formulated for oral administration.
e Vehicle control.

Procedure:

Fast the guinea pigs overnight with free access to water.
o Administer the test compound or vehicle orally at various doses.

o After a specified pretreatment time (e.g., 15 or 60 minutes), administer a lethal dose of
histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection). The lethal dose
should be predetermined to cause mortality in a high percentage of vehicle-treated animals.

o Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.

o Calculate the protective dose 50 (PD50), which is the dose of the test compound that
protects 50% of the animals from mortality, using a suitable statistical method (e.g., probit
analysis).

Synthesis

The synthesis of Rocastine and its analogues has been reported, with a focus on obtaining
optically pure enantiomers to investigate the stereoselectivity of H1 receptor binding. While the
full detailed synthetic route is proprietary, the synthesis involves the construction of the pyrido-
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1,4-oxazepine core followed by the introduction of the dimethylaminoethyl side chain. The
preparation of enantiomerically pure isomers is crucial for defining the structure-activity
relationship.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for Rocastine are not extensively available in
the public domain. As a second-generation antihistamine, it is designed to have limited
penetration across the blood-brain barrier, which is consistent with its non-sedating profile. The
rapid onset of action observed in preclinical studies suggests efficient absorption. Further
studies are required to fully characterize the absorption, distribution, metabolism, and excretion
(ADME) profile of Rocastine in various species, including humans.

Conclusion

Rocastine (CAS 91833-49-7) is a potent and selective second-generation H1 antihistamine
with a rapid onset of action and a non-sedating profile demonstrated in preclinical models. Its
efficacy in vivo, coupled with its high selectivity, underscores its potential as a therapeutic agent
for allergic disorders. This technical guide provides a summary of the currently available
information on Rocastine, offering a valuable resource for the scientific and drug development
communities. Further investigation into its quantitative binding affinities, comprehensive
pharmacokinetic profile, and detailed synthetic pathways will be crucial for its continued
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Rocastine (CAS 91833-49-7): A Technical Whitepaper].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010874#rocastine-cas-number-91833-49-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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